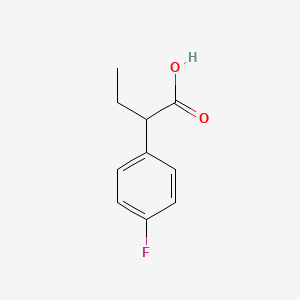

2-(4-Fluorophenyl)butanoic acid

Descripción general

Descripción

“2-(4-Fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H11FO2 . It is also known as "4-(4-Fluorophenyl)butanoic acid" .

Synthesis Analysis

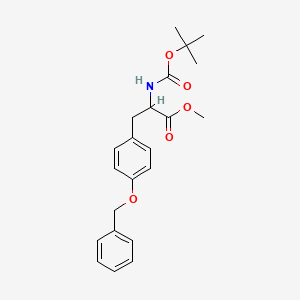

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a novel synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials .Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanoic acid backbone with a 4-fluorophenyl group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 45 °C and a boiling point of 161-164 °C at 4 Torr. The predicted density is 1.182±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate Synthesis

4,4-Bis(4-fluorophenyl) butanoic acid, closely related to 2-(4-Fluorophenyl)butanoic acid, is a significant pharmaceutical intermediate. Its production often involves the Friedel-Crafts reaction, and sulfonation has been used to remove undesired isomers, enhancing the yield and purity of the desired product (Fan, 1990).

Polymer Chemistry

In polymer chemistry, 2,3-Di-(4-fluorophenyl)buta-1,3-diene, a derivative of this compound, has been copolymerized with methyl methacrylate and styrene. This results in telechelic oligomers with 4-fluorophenyl ketone end groups, which are useful in creating novel polymeric materials (Dix, Ebdon, & Hodge, 1993).

Green Chemistry

A green, solvent-free process has been developed for synthesizing 4-(4-hydroxyphenyl)butanoic acid, an essential intermediate in pharmaceuticals. This process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid with minimal environmental impact (Delhaye, Diker, Donck, & Merschaert, 2006).

Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, another derivative, has been utilized in the creation of synthetic ion channels for nanofluidic devices. These channels can be optically gated, opening up potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-(Thiophen-2-yl)butanoic acid have been synthesized to study their interaction with TRPV1 channels. This research contributes to understanding pain modulation and developing new analgesic drugs (Aiello et al., 2016).

Photodegradation Studies

Studies on the photodegradation of herbicides like cyhalofop-butyl, which contain fluorophenyl butanoic acid structures, provide insights into environmental degradation processes and the development of more eco-friendly herbicides (Pinna & Pusino, 2011).

Oxidation Studies

Research on the oxidation of 4-oxo-4-phenyl butanoic acid by various agents contributes to understanding chemical reactions fundamental to organic chemistry and pharmaceutical synthesis (Yogananth & Mansoor, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its target could be related to transition metal catalyzed carbon–carbon bond forming reactions.

Mode of Action

Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that similar compounds are involved in the butanoate metabolism pathway , which plays a crucial role in energy production and lipid metabolism.

Pharmacokinetics

Similar compounds are known to be moderately soluble in water , which could impact their bioavailability.

Result of Action

It’s known that similar compounds can cause skin irritation and may cause respiratory irritation .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKOJJNAHZCQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90794-16-4 | |

| Record name | 2-(4-fluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

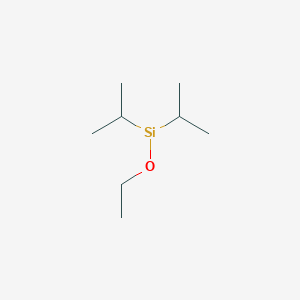

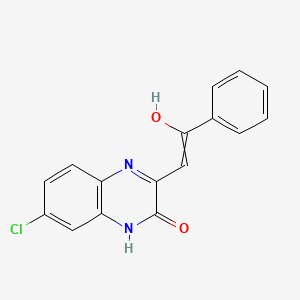

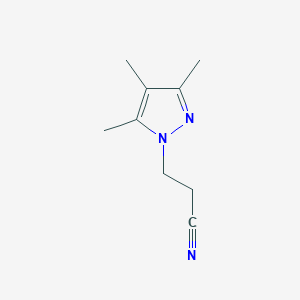

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)

![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)

![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)